Chonglou saponin II

Description

Properties

IUPAC Name |

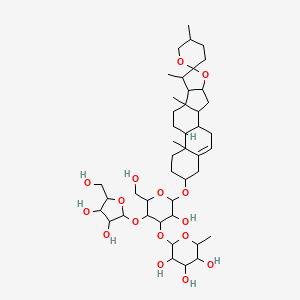

2-[3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H70O16/c1-19-8-13-44(53-18-19)20(2)30-27(60-44)15-26-24-7-6-22-14-23(9-11-42(22,4)25(24)10-12-43(26,30)5)55-41-36(52)38(59-39-35(51)33(49)31(47)21(3)54-39)37(29(17-46)57-41)58-40-34(50)32(48)28(16-45)56-40/h6,19-21,23-41,45-52H,7-18H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWKXNOOUWFJCMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)C)O)O)O)O)C)C)C)OC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H70O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60673072 |

Source

|

| Record name | Spirost-5-en-3-yl 6-deoxyhexopyranosyl-(1->3)-[pentofuranosyl-(1->4)]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

855.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76296-72-5 |

Source

|

| Record name | Spirost-5-en-3-yl 6-deoxyhexopyranosyl-(1->3)-[pentofuranosyl-(1->4)]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structural elucidation and characterization of Chonglou saponin II.

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Structural Elucidation and Characterization of Chonglou Saponin II

Abstract: this compound, also known as Paris saponin II, is a steroidal saponin of significant pharmacological interest, primarily isolated from the rhizomes of Paris polyphylla. Its potent anti-tumor activities have positioned it as a lead compound in oncological research.[1][2][3] This guide provides a comprehensive, in-depth overview of the methodologies and analytical logic required for the complete structural elucidation and characterization of this compound. We will explore the integrated workflow, from initial isolation and purification to the definitive assignment of its complex structure through advanced spectroscopic techniques, grounded in field-proven insights and authoritative protocols.

Strategic Approach to Saponin Characterization

The structural elucidation of a complex natural product like this compound is not a linear process but an integrated analytical puzzle. The strategy hinges on systematically gathering distinct pieces of structural information from various techniques and then assembling them into a final, validated structure. The core challenge with saponins lies in their amphiphilic nature and high molecular weight, which complicates both isolation and spectral interpretation.[4][5] Our approach is therefore multi-faceted, combining chromatographic separation with high-resolution mass spectrometry and a suite of nuclear magnetic resonance experiments.

Caption: Workflow for this compound Characterization.

Isolation and Purification Protocol

The primary goal of this phase is to obtain this compound at a purity level (>95%) suitable for unambiguous spectroscopic analysis. Saponin extracts are notoriously complex mixtures of congeners with subtle structural differences.[4] Therefore, a multi-step purification strategy is mandatory.

Rationale for Method Selection:

-

Solvent Extraction: An ethanol-water mixture is chosen for its efficacy in extracting amphiphilic saponins while leaving behind highly nonpolar lipids and highly polar salts.

-

Macroporous Resin Chromatography: This is a highly effective and scalable technique for the initial cleanup and enrichment of saponins from crude plant extracts. The resin's non-polar surface adsorbs the saponins, which can then be selectively eluted by increasing the ethanol concentration, separating them from sugars and other polar impurities.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the gold standard for the final purification of individual saponins. An Evaporative Light Scattering Detector (ELSD) is often preferred over a UV detector, as saponins typically lack a strong chromophore.[5]

Step-by-Step Experimental Protocol:

-

Preparation of Plant Material: Air-dried rhizomes of Paris polyphylla are ground into a fine powder to maximize the surface area for extraction.

-

Initial Extraction:

-

The powdered material is refluxed with 70% aqueous ethanol for 2 hours. This process is repeated three times to ensure exhaustive extraction.

-

The combined filtrates are concentrated under reduced pressure to yield a crude extract.

-

-

Enrichment via Macroporous Resin:

-

The crude extract is suspended in water and applied to a pre-conditioned NKA-9 macroporous resin column.[6]

-

The column is first washed with deionized water to remove unbound polar impurities like sugars and salts.

-

A stepwise gradient of ethanol in water (e.g., 20%, 50%, 80%) is used for elution. The fraction containing the target saponins (typically eluting at higher ethanol concentrations) is collected.[6]

-

-

Final Purification by HPLC:

-

The enriched saponin fraction is further purified using preparative reversed-phase HPLC (e.g., on a C18 column).

-

A gradient elution system (e.g., acetonitrile-water) is employed to separate individual saponins.

-

Fractions are collected and analyzed by analytical HPLC-ELSD to identify those containing pure this compound.

-

The pure fractions are combined, and the solvent is evaporated to yield the final white, amorphous powder.

-

Spectroscopic and Chemical Elucidation

With a pure sample, the focus shifts to deciphering the molecular architecture. This involves determining the molecular formula, identifying the aglycone and sugar components, and establishing their precise connectivity.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and invaluable fragmentation data, offering the first blueprint of the molecule.[4][7]

Experimental Approach: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is the technique of choice. ESI is a soft ionization method that minimizes fragmentation, allowing for the clear identification of the molecular ion.

Data Interpretation:

-

Molecular Formula: The HR-ESI-MS analysis of this compound typically reveals a prominent pseudomolecular ion peak. From its exact mass, the molecular formula can be calculated. For this compound, this is C₅₁H₈₂O₂₀.[1]

-

Fragmentation Analysis (MS/MS): Tandem MS (MS/MS) experiments are performed by selecting the molecular ion and subjecting it to collision-induced dissociation. The resulting fragmentation pattern is highly informative. For saponins, fragmentation typically occurs via the cleavage of glycosidic bonds, leading to the sequential loss of sugar residues.[8][9] This allows for the determination of the sugar sequence and the mass of the aglycone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the de novo structural elucidation of natural products, providing detailed information about the carbon-hydrogen framework.[4][10] Experiments are typically conducted in deuterated pyridine (Pyridine-d₅) due to the good solubility of saponins in this solvent.

Key NMR Experiments and Their Purpose:

-

¹H NMR: Provides information on the number and chemical environment of protons. Key signals include anomeric protons of sugars (δ 4.5-6.0 ppm), olefinic protons, and methyl protons of the steroidal aglycone.

-

¹³C NMR & DEPT: Reveals the number of carbon atoms and their type (CH₃, CH₂, CH, C). For this compound, 51 carbon signals are expected. Characteristic signals confirm the steroidal aglycone and the presence of four sugar units.

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings within the same spin system, which is crucial for tracing the proton connectivity within each sugar ring and the aglycone.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom (¹H-¹³C one-bond correlation). This allows for the unambiguous assignment of carbon signals based on their attached proton's chemical shift.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for connecting the individual building blocks. It reveals long-range correlations (typically 2-3 bonds) between protons and carbons. These correlations are used to:

-

Establish the linkage between different sugar units (e.g., correlation from an anomeric proton of one sugar to a carbon of the adjacent sugar).

-

Determine the attachment points of the sugar chains to the aglycone (e.g., correlation from an anomeric proton to a carbon on the aglycone).

-

Data Summary Table for this compound:

| Assignment | ¹³C NMR (δc, ppm) | ¹H NMR (δH, ppm) | Key HMBC Correlations |

| Aglycone (Pennogenin) | |||

| C-3 | ~78.5 | ~3.9 (m) | H-1' (Rha) → C-3 |

| C-17 | ~62.9 | - | H-16 → C-17 |

| C-26 | ~66.8 | ~3.4 (m) | H-1''' (Glc) → C-26 |

| Sugar Moiety at C-3 | |||

| Rha C-1' | ~101.9 | ~5.9 (br s) | H-1' → C-3 (Aglycone), H-1' → C-2' |

| Rha C-2' | ~82.4 | ~4.6 (m) | H-1'' (Rha) → C-2' |

| Rha C-1'' | ~102.3 | ~6.3 (br s) | H-1'' → C-2' (Rha) |

| Sugar Moiety at C-26 | |||

| Glc C-1''' | ~104.8 | ~4.9 (d) | H-1''' → C-26 (Aglycone) |

| Glc C-4''' | ~81.2 | ~4.2 (t) | H-1'''' (Glc) → C-4''' |

| Glc C-1'''' | ~106.5 | ~5.4 (d) | H-1'''' → C-4''' (Glc) |

| (Note: Chemical shifts are approximate and may vary slightly based on solvent and instrument.) |

Chemical Confirmation: Acid Hydrolysis

To unequivocally confirm the identity and stereochemistry of the monosaccharide units, acid hydrolysis is performed.

Protocol:

-

A sample of this compound is heated with dilute acid (e.g., 2M HCl).[11]

-

This cleaves the glycosidic bonds, liberating the individual sugars and the aglycone.

-

The aglycone precipitates and can be extracted with an organic solvent (e.g., chloroform) for separate analysis.

-

The aqueous layer containing the sugars is neutralized. The sugars are then derivatized and analyzed by Gas Chromatography (GC) by comparing their retention times with those of authentic standards to confirm their identity (e.g., L-rhamnose and D-glucose).[11]

Final Structure Assembly and Characterization

The culmination of the analytical process is the integration of all data points to propose and confirm the final structure.

-

MS data provides the molecular formula (C₅₁H₈₂O₂₀) and the sequence of sugar loss.

-

NMR data identifies the aglycone as pennogenin.

-

HMBC correlations definitively place a rhamnose-rhamnose disaccharide at the C-3 position of the aglycone and a glucose-glucose disaccharide at the C-26 position.

-

Acid hydrolysis confirms the constituent monosaccharides are L-rhamnose and D-glucose.

This collective evidence leads to the unambiguous identification of this compound as Pennogenin-3-O-α-L-rhamnopyranosyl-(1→2)-[α-L-rhamnopyranosyl-(1→4)]-β-D-glucopyranoside .

Note: A placeholder image is used in the DOT script. A chemical drawing software would be used to generate the actual 2D structure of this compound for insertion. Caption: Final elucidated structure of this compound.

Pharmacological Characterization: With the structure confirmed, further characterization often involves evaluating its biological activity. This compound has demonstrated significant pharmacological potential, including:

-

Anticancer Effects: It exhibits potent cytotoxic effects against various cancer cell lines, including head and neck squamous cell carcinomas and ovarian cancer.[1][2]

-

Anti-angiogenesis: It can suppress the growth of tumors by inhibiting the formation of new blood vessels, a critical pathway for tumor survival and metastasis.[2][3]

Conclusion

The structural elucidation of this compound is a prime example of a modern natural product chemistry workflow. It requires a synergistic application of chromatographic separation, mass spectrometry, and a comprehensive suite of NMR techniques, supported by classical chemical methods. The detailed structural information obtained is not only a fundamental scientific achievement but also a critical prerequisite for any further research into its mechanism of action, structure-activity relationships, and potential development as a therapeutic agent. This guide provides the strategic framework and technical details necessary for researchers to confidently undertake the characterization of this and other complex saponins.

References

-

The Antitumoral Effect of Paris Saponin II on Head and Neck Squamous Cell Carcinomas Mediated via the Nitric Oxide Metabolic Pathway. (n.d.). PubMed Central. Retrieved from [Link]

-

Xiao, Y., et al. (2009). Paris Saponin II suppresses the growth of human ovarian cancer xenografts via modulating VEGF-mediated angiogenesis and tumor cell migration. Cancer Chemotherapy and Pharmacology, 73(4), 807-18. Retrieved from [Link]

-

Bi, L., et al. (2018). Paris saponin H inhibits the proliferation of glioma cells through the A1 and A3 adenosine receptor-mediated pathway. Oncology Letters, 16(5), 6585-6591. Retrieved from [Link]

-

Flatt, K., et al. (2021). Mass spectrometry analysis of saponins. Mass Spectrometry Reviews, 41(5), 717-753. Retrieved from [Link]

-

Majinda, R. R. T. (2012). Extraction and isolation of saponins. Methods in Molecular Biology, 864, 415-26. Retrieved from [Link]

-

Li, Y., et al. (2022). Separation and Purification of Two Saponins from Paris polyphylla var. yunnanensis by a Macroporous Resin. Molecules, 27(15), 4995. Retrieved from [Link]

-

Li, M., et al. (2020). A mass spectrometry database for identification of saponins in plants. Journal of Chromatography A, 1628, 461296. Retrieved from [Link]

-

Song, F. R., et al. (2007). Structure analysis of triterpene saponins in Polygala tenuifolia by electrospray ionization ion trap multiple-stage mass spectrometry. Rapid Communications in Mass Spectrometry, 21(10), 1595-1606. Retrieved from [Link]

-

Teng, R. W., et al. (2022). Triterpenoid Saponins From the Fruit of Acanthopanax senticosus (Rupr. & Maxim.) Harms. Frontiers in Chemistry, 10, 833321. Retrieved from [Link]

-

Buffa, F., et al. (2022). Structure Elucidation of Triterpenoid Saponins Found in an Immunoadjuvant Preparation of Quillaja brasiliensis Using Mass Spectrometry and 1H and 13C NMR Spectroscopy. Molecules, 27(8), 2402. Retrieved from [Link]

Sources

- 1. The Antitumoral Effect of Paris Saponin II on Head and Neck Squamous Cell Carcinomas Mediated via the Nitric Oxide Metabolic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Paris Saponin II suppresses the growth of human ovarian cancer xenografts via modulating VEGF-mediated angiogenesis and tumor cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Paris saponin H inhibits the proliferation of glioma cells through the A1 and A3 adenosine receptor-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mass spectrometry analysis of saponins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Extraction and isolation of saponins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. orbi.umons.ac.be [orbi.umons.ac.be]

- 8. A mass spectrometry database for identification of saponins in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure analysis of triterpene saponins in Polygala tenuifolia by electrospray ionization ion trap multiple-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure Elucidation of Triterpenoid Saponins Found in an Immunoadjuvant Preparation of Quillaja brasiliensis Using Mass Spectrometry and 1H and 13C NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Chonglou Saponin II

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chonglou saponin II, also known as Polyphyllin D, is a steroidal saponin isolated from the rhizomes of Paris polyphylla. This natural compound has garnered significant interest within the scientific community for its diverse pharmacological activities, including anticancer, immunomodulatory, and anti-inflammatory properties. The precise structural elucidation of this compound is paramount for understanding its mechanism of action and for the development of potential therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of complex natural products like this compound. This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR spectral data of this compound, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure of this compound

This compound is a pennogenin-type steroidal saponin. Its structure consists of a C27 cholestane aglycone, pennogenin, linked to a trisaccharide chain at the C-3 position. The sugar moiety is composed of α-L-rhamnopyranose, α-L-arabinofuranose, and β-D-glucopyranose. The complete chemical structure is presented below:

Caption: Chemical structure of this compound (Polyphyllin D).

¹H and ¹³C NMR Spectral Data

The complete and unambiguous assignment of the ¹H and ¹³C NMR signals of this compound is crucial for its structural verification and for comparative studies. The following tables present the detailed NMR spectral data, including chemical shifts (δ), multiplicities, and coupling constants (J), as reported in the literature. The data was acquired in deuterated pyridine (C₅D₅N).

¹H NMR Spectral Data of this compound (in C₅D₅N)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| Aglycone (Pennogenin) | |||

| 1 | 1.05, 1.95 | m | |

| 2 | 1.88, 2.10 | m | |

| 3 | 4.05 | m | |

| 4 | 1.55, 2.65 | m | |

| 6 | 5.38 | br s | |

| 7 | 2.05, 2.25 | m | |

| 8 | 1.65 | m | |

| 9 | 1.00 | m | |

| 11 | 1.50, 1.60 | m | |

| 12 | 1.20, 1.80 | m | |

| 14 | 1.15 | m | |

| 15 | 1.55, 2.00 | m | |

| 16 | 4.95 | m | |

| 17 | 2.15 | m | |

| 18-H₃ | 0.85 | s | |

| 19-H₃ | 1.08 | s | |

| 20 | 2.25 | m | |

| 21-H₃ | 1.10 | d | 7.0 |

| 23 | 3.65, 3.75 | m | |

| 24 | 1.70, 1.80 | m | |

| 25 | 1.65 | m | |

| 26 | 3.50, 3.80 | m | |

| 27-H₃ | 0.75 | d | 6.5 |

| Sugar Moieties | |||

| β-D-Glucopyranose | |||

| 1' | 4.90 | d | 7.5 |

| 2' | 4.40 | t | 8.0 |

| 3' | 4.30 | t | 8.5 |

| 4' | 4.25 | t | 9.0 |

| 5' | 3.95 | m | |

| 6' | 4.35, 4.50 | m | |

| α-L-Rhamnopyranose | |||

| 1'' | 6.35 | br s | |

| 2'' | 4.85 | m | |

| 3'' | 4.70 | dd | 9.5, 3.0 |

| 4'' | 4.30 | t | 9.5 |

| 5'' | 4.90 | m | |

| 6''-H₃ | 1.70 | d | 6.0 |

| α-L-Arabinofuranose | |||

| 1''' | 5.60 | d | 4.0 |

| 2''' | 4.75 | m | |

| 3''' | 4.45 | m | |

| 4''' | 4.55 | m | |

| 5''' | 4.15, 4.25 | m |

¹³C NMR Spectral Data of this compound (in C₅D₅N)

| Position | δC (ppm) | Position | δC (ppm) |

| Aglycone (Pennogenin) | Sugar Moieties | ||

| 1 | 37.8 | β-D-Glucopyranose | |

| 2 | 30.5 | 1' | 100.5 |

| 3 | 77.8 | 2' | 82.0 |

| 4 | 39.2 | 3' | 78.5 |

| 5 | 141.2 | 4' | 71.8 |

| 6 | 122.0 | 5' | 78.0 |

| 7 | 32.5 | 6' | 63.0 |

| 8 | 32.0 | α-L-Rhamnopyranose | |

| 9 | 50.5 | 1'' | 102.2 |

| 10 | 37.2 | 2'' | 72.8 |

| 11 | 21.5 | 3'' | 73.0 |

| 12 | 40.5 | 4'' | 74.2 |

| 13 | 41.0 | 5'' | 69.8 |

| 14 | 56.5 | 6'' | 18.8 |

| 15 | 32.8 | α-L-Arabinofuranose | |

| 16 | 81.5 | 1''' | 109.5 |

| 17 | 63.2 | 2''' | 84.0 |

| 18 | 16.5 | 3''' | 79.0 |

| 19 | 19.5 | 4''' | 86.0 |

| 20 | 42.0 | 5''' | 62.5 |

| 21 | 15.0 | ||

| 22 | 110.0 | ||

| 23 | 31.8 | ||

| 24 | 29.5 | ||

| 25 | 30.8 | ||

| 26 | 67.2 | ||

| 27 | 17.5 |

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality NMR data for complex molecules like this compound requires a carefully designed experimental protocol. The following is a representative step-by-step methodology for obtaining and assigning the ¹H and ¹³C NMR spectra.

1. Sample Preparation:

-

Dissolution: Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in 0.5-0.7 mL of deuterated pyridine (C₅D₅N). Pyridine-d₅ is often chosen as the solvent for saponins as it can disrupt intermolecular hydrogen bonding, leading to sharper signals and better spectral dispersion, especially for the hydroxyl protons of the sugar moieties.

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

2. NMR Instrument Setup:

-

Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended to achieve optimal sensitivity and resolution.

-

Tuning and Matching: Tune and match the probe for both ¹H and ¹³C frequencies to ensure maximum signal-to-noise ratio.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

-

Temperature Control: Set the sample temperature to a constant value, typically 298 K (25 °C), to ensure reproducibility of chemical shifts.

3. 1D NMR Experiments:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a 90° pulse angle, a spectral width of approximately 12-15 ppm, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger spectral width (e.g., 220-240 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a greater number of scans (e.g., 1024 or more) and a relaxation delay are necessary.

4. 2D NMR Experiments for Structural Elucidation:

-

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin couplings, helping to identify connected proton networks within the aglycone and each sugar residue.

-

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system, which is particularly useful for identifying all the protons within a single sugar unit from its anomeric proton.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the assignment of the carbon signals for all protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is a critical experiment for connecting different structural fragments, such as linking the aglycone to the sugar chain and identifying the linkages between the sugar units.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about through-space proximity of protons, which is essential for determining the stereochemistry and the conformation of the molecule, including the glycosidic linkages.

Caption: A typical workflow for the NMR-based structural elucidation of this compound.

Interpretation of the NMR Spectra

The ¹H and ¹³C NMR spectra of this compound exhibit characteristic signals that are diagnostic for its steroidal saponin structure.

-

Aglycone Signals: In the ¹H NMR spectrum, the upfield region (δ 0.7-2.7 ppm) is crowded with signals from the steroidal backbone. The sharp singlets at δ 0.85 and 1.08 ppm are characteristic of the C-18 and C-19 angular methyl groups, respectively. The olefinic proton at C-6 appears as a broad singlet at δ 5.38 ppm. The corresponding olefinic carbons in the ¹³C NMR spectrum are observed at δ 141.2 (C-5) and 122.0 (C-6). The signals for the spiroketal moiety (C-22 to C-27) are also distinctive features in both the ¹H and ¹³C spectra.

-

Sugar Moiety Signals: The anomeric protons of the three sugar units are well-resolved in the downfield region of the ¹H NMR spectrum. The anomeric proton of the β-D-glucopyranose appears as a doublet at δ 4.90 ppm with a large coupling constant (J = 7.5 Hz), characteristic of a β-anomeric configuration. The anomeric proton of the α-L-rhamnopyranose is observed as a broad singlet at δ 6.35 ppm, and that of the α-L-arabinofuranose as a doublet at δ 5.60 ppm with a smaller coupling constant (J = 4.0 Hz), indicative of an α-configuration. The corresponding anomeric carbon signals are found at δ 100.5, 102.2, and 109.5 ppm in the ¹³C NMR spectrum, respectively.

-

Glycosidic Linkages: The HMBC experiment is instrumental in determining the glycosidic linkages. A key correlation is observed between the anomeric proton of the glucose (H-1' at δ 4.90 ppm) and the C-3 of the aglycone (δ 77.8 ppm), confirming the attachment of the sugar chain at this position. Similarly, long-range correlations between the anomeric proton of the rhamnose (H-1'' at δ 6.35 ppm) and C-2' of the glucose (δ 82.0 ppm), and between the anomeric proton of the arabinose (H-1''' at δ 5.60 ppm) and C-4' of the glucose (δ 71.8 ppm), establish the (1→2) and (1→4) linkages, respectively.

Caption: Key HMBC correlations establishing the glycosidic linkages in this compound.

Conclusion

This technical guide has provided a comprehensive overview of the ¹H and ¹³C NMR spectral data of this compound (Polyphyllin D). The detailed assignment of chemical shifts, coupled with a standardized experimental protocol and an interpretation of the key spectral features, serves as a valuable resource for researchers working on the isolation, characterization, and biological evaluation of this important natural product. The application of advanced 2D NMR techniques is essential for the unambiguous structural elucidation of such complex molecules, providing a solid foundation for further studies into their therapeutic potential.

References

Biosynthesis pathway of steroidal saponins in Paris species.

An In-depth Technical Guide to the Biosynthesis of Steroidal Saponins in Paris Species

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the intricate biosynthetic pathways of steroidal saponins in Paris species, plants of significant medicinal value. Designed for researchers, scientists, and drug development professionals, this document integrates current molecular understanding with practical methodologies for pathway elucidation and engineering.

Introduction: The Significance of Paris and their Saponins

The genus Paris, a member of the Melanthiaceae family, encompasses several species renowned in traditional medicine for their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and hemostatic effects. These properties are largely attributed to a class of secondary metabolites known as steroidal saponins. The complex structures of these saponins, particularly the diosgenin-type, present significant challenges for chemical synthesis, making the plant's biosynthetic machinery a focal point for research and biotechnological applications. Understanding this pathway is paramount for developing sustainable production methods and for discovering novel bioactive compounds.

Part 1: The Core Biosynthetic Pathway

The biosynthesis of steroidal saponins in Paris is a multi-step process, originating from primary metabolism and culminating in a diverse array of glycosylated steroidal aglycones. The pathway can be broadly divided into three major stages:

-

Isoprenoid Precursor Formation: Like all terpenoids, steroidal saponins originate from the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). Plants utilize two distinct pathways for their synthesis: the mevalonate (MVA) pathway, which is active in the cytoplasm, and the methylerythritol phosphate (MEP) pathway, located in the plastids. While both pathways contribute to the overall pool of isoprenoid precursors, the MVA pathway is considered the primary source for steroidal saponin biosynthesis.

-

Squalene Synthesis and Cyclization: IPP and DMAPP are condensed to form farnesyl pyrophosphate (FPP), two molecules of which are then joined head-to-head by squalene synthase (SQS) to produce squalene. Squalene epoxidase (SQE) then catalyzes the oxidation of squalene to 2,3-oxidosqualene, a critical branch point in sterol and triterpenoid biosynthesis. In Paris species, the enzyme cycloartenol synthase (CAS) is responsible for the cyclization of 2,3-oxidosqualene into cycloartenol, the first committed step towards phytosterol and steroidal saponin formation.

-

Modification and Glycosylation of the Steroidal Skeleton: Following the formation of cycloartenol, the steroidal backbone undergoes a series of extensive modifications, including oxidation, hydroxylation, and glycosylation. These reactions are catalyzed by three key enzyme families:

-

Cytochrome P450 Monooxygenases (CYP450s): This superfamily of enzymes is responsible for the majority of the oxidative modifications that decorate the steroidal core, leading to the formation of the aglycone, diosgenin.

-

UDP-glycosyltransferases (UGTs): These enzymes catalyze the transfer of sugar moieties from an activated donor molecule (UDP-sugar) to the steroidal aglycone. The number, type, and linkage of these sugar chains are critical for the biological activity and diversity of the resulting saponins.

-

Transcription Factors (TFs): The expression of the biosynthetic genes is tightly regulated by various families of transcription factors, including bHLH, AP2/ERF, and WRKY, often in response to developmental cues or environmental stimuli like wounding or jasmonate signaling.

-

Visualizing the Pathway

Caption: A simplified diagram of the steroidal saponin biosynthetic pathway in Paris.

Part 2: Methodologies for Pathway Elucidation

The identification of genes and enzymes involved in the biosynthesis of steroidal saponins in Paris relies on a combination of transcriptomic, genomic, and biochemical approaches.

Transcriptome Sequencing and Co-expression Analysis

Rationale: The genes responsible for the biosynthesis of a specific metabolite are often co-expressed, meaning their expression levels rise and fall together across different tissues or under various conditions. By sequencing the transcriptomes (the entirety of expressed genes) of different Paris tissues known to accumulate saponins (e.g., rhizomes vs. leaves), we can identify candidate genes.

Experimental Protocol:

-

Tissue Collection: Collect samples from various tissues of a Paris species (e.g., P. polyphylla), such as rhizomes, stems, leaves, and flowers. It is also beneficial to include samples from plants subjected to elicitor treatment (e.g., methyl jasmonate) to induce the expression of defense-related secondary metabolite pathways.

-

RNA Extraction and Sequencing: Extract total RNA from each tissue sample and perform high-throughput RNA sequencing (RNA-Seq) to generate a comprehensive transcriptomic dataset.

-

De Novo Assembly and Annotation: For species without a reference genome, perform de novo assembly of the sequencing reads to construct a set of unigenes. These unigenes are then annotated by comparing their sequences against public databases (e.g., NCBI Nr, Swiss-Prot, KEGG) to predict their functions.

-

Differential Expression and Co-expression Network Analysis: Identify genes that are differentially expressed between high-saponin and low-saponin tissues. Subsequently, use tools like WGCNA (Weighted Gene Co-expression Network Analysis) to identify modules of co-expressed genes. Candidate biosynthetic genes are expected to cluster together in these modules.

Functional Characterization of Candidate Genes

Rationale: Once candidate genes are identified, their functions must be experimentally validated. This typically involves expressing the gene in a heterologous system and assaying the activity of the resulting protein.

Experimental Protocol for a Candidate CYP450:

-

Gene Cloning: Amplify the full-length coding sequence of the candidate CYP450 gene from Paris cDNA and clone it into a suitable expression vector (e.g., a yeast expression vector like pYES-DEST52).

-

Heterologous Expression: Transform the expression construct into a suitable host, such as Saccharomyces cerevisiae (yeast). Yeast is a common choice as it is a eukaryote and possesses the necessary machinery (e.g., cytochrome P450 reductase) for functional expression of plant CYP450s.

-

In Vitro Enzyme Assay:

-

Prepare microsomes from the transformed yeast cells, which will contain the expressed CYP450 enzyme.

-

Incubate the microsomes with a potential substrate (e.g., a known intermediate in the steroidal pathway) and a source of reducing equivalents (NADPH).

-

Analyze the reaction products using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine if the substrate has been converted to the expected product.

-

Visualizing the Experimental Workflow

Caption: A streamlined workflow for the discovery and validation of genes in the Paris saponin pathway.

Part 3: Key Enzymes and Regulatory Factors

Research in various Paris species has led to the identification of several key enzymes and regulatory factors.

| Enzyme/Factor | Gene Name (Example) | Species | Function |

| Squalene Epoxidase | PpSQE1 | P. polyphylla | Catalyzes the epoxidation of squalene. |

| Cycloartenol Synthase | CAS | P. fargesii | Cyclizes 2,3-oxidosqualene to cycloartenol. |

| Cytochrome P450 | CYP90B50 | P. polyphylla | Involved in hydroxylation of the steroidal core. |

| UDP-Glycosyltransferase | UGT | P. polyphylla | Transfers sugar moieties to the aglycone. |

| bHLH Transcription Factor | PpbHLH1 | P. polyphylla | Positively regulates saponin biosynthesis. |

This table provides a snapshot of the types of genes that have been characterized. The ongoing discovery of new CYP450s and UGTs continues to fill in the gaps in our understanding of how the vast diversity of steroidal saponins in Paris is generated.

Conclusion and Future Directions

The elucidation of the steroidal saponin biosynthetic pathway in Paris species is a rapidly advancing field. The combination of next-generation sequencing, bioinformatics, and synthetic biology is providing unprecedented insights into the genetic and biochemical basis of saponin production. Future research will likely focus on:

-

Complete Pathway Reconstruction: Identifying all the enzymes responsible for converting cycloartenol to the final saponin products.

-

Metabolic Engineering: Using the identified genes to engineer model organisms (like yeast or tobacco) for the sustainable production of high-value Paris saponins.

-

Regulatory Network Analysis: Unraveling the complex transcriptional regulatory networks that control saponin biosynthesis in response to developmental and environmental cues.

This knowledge will not only safeguard the supply of these important medicinal compounds but also open up new avenues for the discovery and development of novel therapeutics.

References

-

Wang, Y., et al. (2021). The genetic basis of steroidal saponin biosynthesis in the medicinal plant genus Paris. Horticulture Research, 8(1), 1-15. [Link]

-

He, J., et al. (2020). Transcriptome analysis of Paris polyphylla reveals candidate genes for saponin biosynthesis. BMC Genomics, 21(1), 1-17. [Link]

-

Zhang, J., et al. (2022). Functional characterization of a cycloartenol synthase from Paris fargesii involved in steroidal saponin biosynthesis. Plant Physiology and Biochemistry, 185, 137-146. [Link]

-

Li, Y., et al. (2021). A bHLH transcription factor, PpbHLH1, positively regulates steroidal saponin biosynthesis in Paris polyphylla. Frontiers in Plant Science, 12, 730689. [Link]

An In-Depth Technical Guide on the Initial Screening of Chonglou Saponin II for Cytotoxic Activity Against Cancer Cell Lines

Abstract

This technical guide provides a comprehensive framework for the initial in vitro screening of Chonglou saponin II, a steroidal saponin derived from Paris polyphylla, for its cytotoxic activity against various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anticancer agents from natural products. We delve into the scientific rationale behind experimental design, provide detailed, field-proven protocols for key cytotoxicity assays, and emphasize the importance of robust data interpretation. The guide follows a logical progression from the foundational understanding of this compound and cancer cell biology to the practical execution of cytotoxicity screening and the potential mechanistic pathways involved.

Introduction: The Therapeutic Potential of Paris polyphylla and its Saponins

The rhizome of Paris polyphylla, known as "Chonglou," has a long history in traditional Chinese medicine for its purported hemostatic and antimicrobial properties.[1] Modern phytochemical and pharmacological investigations have identified steroidal saponins as the primary bioactive constituents responsible for its therapeutic effects, including significant anticancer activity.[1][2] Among these, this compound has emerged as a compound of interest for its potential cytotoxic effects.

Steroidal saponins, a diverse group of plant glycosides, have demonstrated a range of antitumor activities.[3][4] Their mechanisms of action are often multifaceted, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of tumor migration.[3][5][6] The initial screening for cytotoxic activity is a critical first step in evaluating the potential of this compound as a novel anticancer therapeutic. This guide will provide the necessary technical details to conduct a rigorous and meaningful preliminary assessment.

Foundational Principles of In Vitro Cytotoxicity Screening

The primary objective of in vitro cytotoxicity screening is to determine the concentration at which a compound induces cell death in a panel of cancer cell lines. This is typically quantified as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%. A lower IC50 value indicates greater potency.

The selection of appropriate cancer cell lines is a crucial aspect of the experimental design.[7][8] It is advisable to use a panel of cell lines representing different cancer types (e.g., lung, breast, colon) to assess the spectrum of activity.[9][10] Furthermore, including a non-cancerous cell line can provide an initial indication of the compound's selectivity for cancer cells over normal cells.[7][11]

Several robust and well-established assays are available to measure cytotoxicity.[12][13] This guide will focus on three commonly used colorimetric and fluorometric assays: the MTT assay, the Sulforhodamine B (SRB) assay, and the Lactate Dehydrogenase (LDH) assay. Each assay relies on a different cellular parameter to assess viability and offers distinct advantages.

Experimental Design and Workflow

A well-structured experimental workflow is essential for obtaining reliable and reproducible data. The following diagram illustrates a typical workflow for the initial screening of this compound.

Caption: Experimental workflow for cytotoxicity screening.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step protocols for the recommended cytotoxicity assays. Adherence to these protocols, along with good cell culture practice, is critical for data quality.[14][15][16]

Cell Culture and Seeding

-

Cell Line Maintenance: Culture the selected cancer cell lines in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics.[16] Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding:

-

Harvest cells during their exponential growth phase using trypsin-EDTA for adherent cells or by centrifugation for suspension cells.

-

Perform a cell count using a hemocytometer or an automated cell counter and assess viability (e.g., via trypan blue exclusion).

-

Dilute the cell suspension to the optimal seeding density, which should be determined empirically for each cell line to ensure logarithmic growth throughout the assay period.

-

Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.

-

Include wells with medium only to serve as a blank control.

-

Incubate the plates overnight to allow the cells to attach (for adherent lines).

-

This compound Preparation and Cell Treatment

-

Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). The final concentration of DMSO in the culture medium should not exceed a level that affects cell viability (typically <0.5%).

-

Serial Dilutions: Perform serial dilutions of the stock solution in the culture medium to obtain a range of desired concentrations for treatment. A typical screening might include concentrations ranging from nanomolar to micromolar levels.

-

Cell Treatment:

-

Carefully remove the existing medium from the wells (for adherent cells).

-

Add 100 µL of the prepared this compound dilutions to the respective wells.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and an untreated control (medium only).

-

Incubate the plates for the desired exposure times (e.g., 24, 48, and 72 hours).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

-

MTT Addition: At the end of the incubation period, add 10 µL of the MTT stock solution to each well.[17]

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.[17]

-

Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that measures cellular protein content, which is proportional to the cell number.[18][19]

-

Cell Fixation: After the treatment period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[20][21]

-

Washing: Wash the plates four to five times with slow-running tap water to remove the TCA.[20] Allow the plates to air dry completely.

-

Staining: Add 100 µL of 0.057% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[21]

-

Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[21][22]

-

Solubilization: After the plates are completely dry, add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[20][21]

-

Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.[20]

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of LDH released from the cytosol of damaged cells into the culture medium.[23][24]

-

Supernatant Collection: At the end of the incubation period, carefully collect the cell culture supernatant from each well.

-

LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture (containing a substrate and a tetrazolium salt) according to the manufacturer's instructions.[25]

-

Incubation: Incubate the plate at room temperature for a specified time (typically 30 minutes), protected from light.[25]

-

Absorbance Reading: Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.[24]

Data Analysis and Interpretation

Data Presentation

Summarize the quantitative data from the cytotoxicity assays in a clear and structured table. This allows for easy comparison of the IC50 values of this compound across different cell lines and time points.

| Cell Line | Assay | Incubation Time (hours) | IC50 (µM) |

| A549 (Lung) | MTT | 24 | [Example Value] |

| 48 | [Example Value] | ||

| 72 | [Example Value] | ||

| MCF-7 (Breast) | SRB | 24 | [Example Value] |

| 48 | [Example Value] | ||

| 72 | [Example Value] | ||

| HCT116 (Colon) | LDH | 24 | [Example Value] |

| 48 | [Example Value] | ||

| 72 | [Example Value] | ||

| Normal Fibroblast | MTT | 72 | [Example Value] |

IC50 Calculation

The percentage of cell viability is calculated for each concentration of this compound using the following formula:

% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve. The IC50 value can then be determined from this curve using non-linear regression analysis.

Potential Mechanisms of Action and Future Directions

The initial cytotoxicity screening provides valuable data on the potency and spectrum of activity of this compound. Subsequent studies should aim to elucidate the underlying mechanisms of its anticancer effects. Steroidal saponins from Paris polyphylla have been reported to induce cancer cell death through various pathways.[2]

Caption: Potential signaling pathways affected by this compound.

Emerging evidence suggests that saponins from Paris polyphylla can modulate oxidative stress by targeting ROS-associated signaling pathways, leading to apoptosis, cell cycle arrest, autophagy, and ferroptosis.[2] Specifically, they may induce the intrinsic apoptotic pathway through mitochondrial dysfunction and the activation of caspases.[6] Furthermore, some saponins have been shown to cause cell cycle arrest, often at the G2/M phase.[26][27]

Future research should focus on:

-

Apoptosis Assays: Utilizing techniques like Annexin V/Propidium Iodide staining and Western blotting for key apoptotic proteins (e.g., caspases, Bcl-2 family proteins) to confirm the induction of apoptosis.

-

Cell Cycle Analysis: Employing flow cytometry to determine the specific phase of the cell cycle at which this compound exerts its effects.

-

Mechanism of Action Studies: Investigating the involvement of specific signaling pathways (e.g., PI3K/Akt, MAPK) through molecular biology techniques.

-

In Vivo Studies: If promising in vitro activity is observed, progressing to animal models to evaluate the efficacy and safety of this compound in a more complex biological system.

Conclusion

This technical guide provides a robust framework for the initial cytotoxic screening of this compound against cancer cell lines. By following the detailed protocols and principles outlined herein, researchers can generate high-quality, reproducible data that will form a solid foundation for further preclinical development of this promising natural product. The multifaceted nature of saponin activity suggests that this compound may hold significant potential as a novel anticancer agent, warranting thorough investigation.

References

- Adan, A., Kiraz, Y., & Baran, Y. (2022). Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. Vertex AI Search.

- Bhatia, S. (2025). Cell culture techniques for cancer research. Methods in Cell Biology, 198, 27-71.

- Chen, Y., et al. (2021). Steroidal saponins: Natural compounds with the potential to reverse tumor drug resistance (Review).

-

Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Cell Cytotoxicity Assay. Retrieved from [Link]

- Cui, L., et al. (2024). Regulation of anti-tumour effects of Paris polyphylla saponins via ROS: molecular mechanisms and therapeutic potentials. Frontiers in Pharmacology, 15, 1369975.

- Cui, L., et al. (2024). Regulation of anti-tumour effects of Paris polyphylla saponins via ROS: molecular mechanisms and therapeutic potentials. Frontiers in Pharmacology, 15, 1369975.

- Deng, Y., et al. (2023). Advances in antitumor activity and mechanism of natural steroidal saponins: A review of advances, challenges, and future prospects. Journal of Ethnopharmacology, 317, 116812.

- Freshney, R. I. (2010).

- Houghton, P., et al. (2016). Sulforhodamine B (SRB)

- Li, D., et al. (2012). IN VITRO AND IN VIVO ANTICANCER ACTIVITY OF STEROID SAPONINS OF PARIS POLYPHYLLA VAR. YUNNANENSIS. Experimental and Therapeutic Medicine, 4(4), 677-681.

- Masters, J. R. W. (2012). Essential Techniques of Cancer Cell Culture. In Cancer Cell Culture (pp. 1-16). Humana Press.

- Meseure, D., et al. (2013). Cancer Cell Culture: A Critical Tool in Cancer Research and Drug. Prime Scholars.

- Qu, Y., et al. (2022). Cytotoxic and pro-apoptotic effects of botanical drugs derived from the indigenous cultivated medicinal plant Paris polyphylla var. yunnanensis. Frontiers in Pharmacology, 13, 965158.

-

Semantic Scholar. (n.d.). Regulation of anti-tumour effects of Paris polyphylla saponins via ROS: molecular mechanisms and therapeutic potentials. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]

-

G-Biosciences. (2020, April 7). LDH Cytotoxicity Assay FAQs. Retrieved from [Link]

-

protocols.io. (2023, May 24). SRB assay for measuring target cell killing V.1. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]

- Qu, Y., et al. (2022). Cytotoxic and pro-apoptotic effects of botanical drugs derived from the indigenous cultivated medicinal plant Paris polyphylla var. yunnanensis. Frontiers in Pharmacology, 13, 965158.

- Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.

- Wang, Y., et al. (2022). Study of Chemical Compositions and Anticancer Effects of Paris polyphylla var. Chinensis Leaves. Molecules, 27(8), 2616.

- Fernando, W., et al. (2025). Steroidal Saponins: Naturally Occurring Compounds as Inhibitors of the Hallmarks of Cancer.

- Yendo, A. C. R., et al. (2021). Saponins in Cancer Treatment: Current Progress and Future Prospects. Pharmaceuticals, 14(11), 1075.

- Jesus, A. R., et al. (2020). Anticancer Activity of Diosgenin Steroidal Saponin. International Journal of Pharmacy and Pharmaceutical Sciences, 12(10), 1-8.

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

- Adan, A., Kiraz, Y., & Baran, Y. (2022). Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges.

-

Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

-

ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

-

DTIC. (n.d.). In-Vitro Cytotoxicity Screening of Plant Extracts. Retrieved from [Link]

- Evidente, A., et al. (2021). In Vitro and In Vivo Toxicity Evaluation of Natural Products with Potential Applications as Biopesticides. Toxins, 13(11), 805.

-

BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. Retrieved from [Link]

-

SciELO. (2024, December 13). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved from [Link]

- Gavanji, S., et al. (2024). In Vitro Toxicity Evaluation of Some Plant Extracts and Their Potential Application in Xerosis cutis. Molecules, 29(14), 3333.

- Way, G. P., et al. (2021). Selection of Optimal Cell Lines for High-Content Phenotypic Screening. ACS Chemical Biology, 16(10), 1836-1847.

-

Bentham Science Publishers. (n.d.). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Retrieved from [Link]

-

Naturewill biotechnology Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

DC Chemicals. (n.d.). This compound|cas 76296-72-5. Retrieved from [Link]

- Furuya, S., et al. (2000). Cytotoxic activity of steroidal saponins against human oral tumor cell lines. Anticancer Research, 20(6B), 4189-4194.

- Al-Oqail, M. M., et al. (2022). Therapeutic Effects of Saponins for the Prevention and Treatment of Cancer by Ameliorating Inflammation and Angiogenesis and Inducing Apoptosis. Molecules, 27(18), 5966.

- Li, H., et al. (2010). Cytotoxicity of a plant steroidal saponin on human lung cancer cells. Cancer Letters, 292(2), 195-202.

- Podolak, I., Galanty, A., & Sobolewska, D. (2010). Saponins as cytotoxic agents: a review. Phytochemistry Reviews, 9(3), 425-446.

-

Biopurify. (n.d.). CAS 50773-42-7 | this compound. Retrieved from [Link]

Sources

- 1. nasplib.isofts.kiev.ua [nasplib.isofts.kiev.ua]

- 2. Frontiers | Regulation of anti-tumour effects of Paris polyphylla saponins via ROS: molecular mechanisms and therapeutic potentials [frontiersin.org]

- 3. Advances in antitumor activity and mechanism of natural steroidal saponins: A review of advances, challenges, and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Steroidal saponins: Natural compounds with the potential to reverse tumor drug resistance (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Saponins in Cancer Treatment: Current Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. eurekaselect.com [eurekaselect.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. Selection of Optimal Cell Lines for High-Content Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. journals.muhn.edu.cn [journals.muhn.edu.cn]

- 13. researchgate.net [researchgate.net]

- 14. Cell culture techniques for cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. veteriner.fusabil.org [veteriner.fusabil.org]

- 16. opticalcore.wisc.edu [opticalcore.wisc.edu]

- 17. atcc.org [atcc.org]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

- 20. bio-protocol.org [bio-protocol.org]

- 21. SRB assay for measuring target cell killing [protocols.io]

- 22. creative-bioarray.com [creative-bioarray.com]

- 23. tribioscience.com [tribioscience.com]

- 24. info.gbiosciences.com [info.gbiosciences.com]

- 25. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 26. Frontiers | Cytotoxic and pro-apoptotic effects of botanical drugs derived from the indigenous cultivated medicinal plant Paris polyphylla var. yunnanensis [frontiersin.org]

- 27. Cytotoxicity of a plant steroidal saponin on human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of action of Chonglou saponin II in inducing apoptosis and autophagy.

An In-Depth Technical Guide to the Mechanism of Chonglou Saponin II (Polyphyllin II) in the Dual Induction of Apoptosis and Autophagy

Abstract

This compound, also known as Polyphyllin II (PPII), is a steroidal saponin derived from Paris polyphylla that has demonstrated significant anti-neoplastic properties across a range of cancer cell lines. This technical guide provides a comprehensive analysis of the molecular mechanisms through which PPII exerts its cytotoxic effects, focusing on its dual capacity to induce both apoptosis and autophagy. We will dissect the core signaling pathways modulated by PPII, primarily the inhibition of the pro-survival PI3K/Akt/mTOR axis, which serves as a central node in triggering both cellular processes. Furthermore, this guide explores the roles of mitochondrial-mediated reactive oxygen species (ROS) production and endoplasmic reticulum (ER) stress as critical upstream events. A key focus is the intricate and often paradoxical relationship between PPII-induced autophagy and apoptosis, examining contexts where autophagy acts as a cytoprotective mechanism versus a contributor to cell death. This document is intended for researchers, scientists, and drug development professionals, providing not only deep mechanistic insights but also field-proven experimental protocols to validate these pathways in a laboratory setting.

Introduction

Natural products remain a vital source of novel therapeutic agents, particularly in oncology. This compound (PPII), an active ingredient isolated from the traditional Chinese herb Rhizoma Paridis, has emerged as a promising anti-cancer compound.[1] Its activity is rooted in the ability to trigger programmed cell death, a fundamental process that is often dysregulated in cancer. This guide delves into the two primary forms of programmed cell death induced by PPII: apoptosis, a well-orchestrated cellular suicide, and autophagy, a catabolic process of "self-eating" that can either promote survival or lead to cell demise.[2] Understanding the precise molecular choreography directed by PPII is paramount for its development as a therapeutic agent, potentially in combination with other treatments. This guide will illuminate the signaling cascades, explain the causality behind the cellular response to PPII, and provide robust methodologies for further investigation.

Part I: The Apoptotic Cascade Triggered by this compound

Apoptosis is an energy-dependent, programmed process of cell death characterized by distinct morphological changes, including cell shrinkage, membrane blebbing, and DNA fragmentation. PPII primarily activates the intrinsic (mitochondrial) pathway of apoptosis, a process tightly regulated by the interplay of intracellular signals.

Core Mechanism: The Intrinsic (Mitochondrial) Pathway

The mitochondrion is the central executioner in PPII-induced apoptosis. The process is initiated by a shift in the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.[3]

-

Modulation of Bcl-2 Family Proteins : Experimental evidence consistently shows that PPII treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[3][4] This crucial shift increases the Bax/Bcl-2 ratio, favoring apoptosis.

-

Mitochondrial Outer Membrane Permeabilization (MOMP) : The increased pool of active Bax translocates to the mitochondrial outer membrane, where it oligomerizes to form pores. This event, known as MOMP, compromises mitochondrial integrity.

-

Cytochrome c Release and Apoptosome Formation : The pores formed by Bax allow for the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.[4] Once in the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the assembly of a multi-protein complex called the apoptosome.

-

Caspase Activation Cascade : The apoptosome recruits and activates pro-caspase-9. Activated caspase-9 then cleaves and activates effector caspases, most notably caspase-3.[4][5] Cleaved caspase-3 is the primary executioner caspase, responsible for cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological hallmarks of apoptosis.[5]

Upstream Triggers: ROS Generation and PI3K/Akt Inhibition

The apoptotic cascade is not initiated in a vacuum. PPII employs at least two major upstream mechanisms to tip the cellular balance toward death.

-

Reactive Oxygen Species (ROS) Production : PPII treatment has been shown to provoke the production of intracellular ROS.[4] ROS can directly damage mitochondria, further promoting MOMP and the release of cytochrome c, thereby acting as a potent amplifier of the intrinsic apoptotic pathway.[6][7]

-

Inhibition of the PI3K/Akt Survival Pathway : The PI3K/Akt pathway is a central signaling cascade that promotes cell survival by phosphorylating and inactivating numerous pro-apoptotic targets.[8] PPII significantly decreases the phosphorylation of Akt (p-Akt).[4] This inhibition prevents Akt from suppressing pro-apoptotic proteins, effectively lowering the threshold for apoptosis induction.

Caption: PPII-Induced Apoptotic Signaling Pathway.

Part II: The Autophagic Response to this compound

Autophagy is a highly regulated catabolic process where cellular components are sequestered into double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation and recycling.[9] PPII is a potent inducer of autophagy, primarily through its disruption of the master metabolic regulatory pathway, PI3K/Akt/mTOR.

Core Mechanism: Inhibition of the PI3K/Akt/mTOR Signaling Axis

The mTOR (mechanistic Target of Rapamycin) kinase, specifically in the mTORC1 complex, is the principal negative regulator of autophagy initiation.[10][11] When cellular energy and nutrient levels are high, mTORC1 is active and suppresses autophagy.

-

Inhibition of PI3K/Akt : As established in the apoptosis section, PPII inhibits the phosphorylation of Akt.[1][12] In a healthy, proliferating cell, active Akt phosphorylates and inhibits the Tuberous Sclerosis Complex (TSC1/2), a key negative regulator of mTORC1.

-

Activation of the TSC Complex : By inhibiting Akt, PPII allows the TSC complex to remain active.

-

Inhibition of mTORC1 : The active TSC complex functions to inactivate a small GTPase called Rheb, which is a direct and essential activator of mTORC1. Consequently, PPII treatment leads to the potent inhibition of mTORC1 activity, evidenced by decreased phosphorylation of mTOR (p-mTOR).[3][13]

-

Autophagy Initiation : The suppression of mTORC1 unleashes the ULK1 (Unc-51 like autophagy activating kinase 1) complex, the most upstream element of the autophagy machinery. De-repressed ULK1 initiates the formation of the phagophore (the precursor to the autophagosome) by phosphorylating downstream components of the autophagy core machinery.[14] This cascade results in the lipidation of LC3-I to LC3-II, which is recruited to the autophagosome membrane, and the degradation of cargo receptors like p62/SQSTM1.[2][3]

Potential Contribution of Endoplasmic Reticulum (ER) Stress

ER stress occurs when unfolded or misfolded proteins accumulate in the endoplasmic reticulum, triggering a signaling network known as the Unfolded Protein Response (UPR).[15] The UPR's primary goal is to restore homeostasis, but sustained ER stress can trigger cell death. One of the key adaptive mechanisms activated by the UPR is autophagy, which helps clear the toxic protein aggregates.[16][17][18] While direct evidence for PPII is still emerging, other polyphyllins are known to induce ER stress, making it a plausible contributing factor to PPII-induced autophagy.[5]

Caption: PPII-Induced Autophagic Signaling Pathway.

Part III: The Crosstalk - A Complex Interplay Between Apoptosis and Autophagy

The relationship between apoptosis and autophagy induced by PPII is not straightforward and represents a critical area of investigation for therapeutic development. The role of autophagy can be dichotomous, acting as either a pro-survival or pro-death mechanism depending on the cellular context and the nature of the stressor.

-

Protective Autophagy : In many cancer models, including non-small cell lung cancer and colorectal cancer, PPII-induced autophagy appears to be a cytoprotective response.[3][12] In this scenario, the cell initiates autophagy to clear damaged components and recycle nutrients to withstand the stress induced by PPII. The most compelling evidence for this is that co-treatment of cancer cells with PPII and an autophagy inhibitor (such as chloroquine or 3-methyladenine) leads to a significant enhancement of apoptosis and cytotoxicity compared to PPII alone.[3][13] This suggests that blocking the protective autophagic response makes the cancer cells more vulnerable to PPII's apoptotic effects.

-

Autophagic Cell Death : In other contexts, sustained or excessive autophagy can directly lead to cell death, a process sometimes termed "autophagic cell death." Some studies suggest that PPII-induced apoptosis occurs via the activation of autophagy, positioning autophagy as a direct contributor to cell demise.[19][20]

This duality underscores the need to carefully characterize the role of autophagy in a specific cancer type before designing therapeutic strategies. For many solid tumors, a combination therapy of PPII with an autophagy inhibitor appears to be a promising approach to maximize anti-cancer efficacy.

Caption: Crosstalk between PPII-induced Autophagy and Apoptosis.

Part IV: Experimental Validation and Methodologies

To investigate the mechanisms described, a series of well-established assays are required. The following protocols provide a self-validating framework for researchers.

Protocol 1: Assessment of Cell Viability (IC50 Determination)

-

Causality : This initial step is crucial to determine the dose-dependent cytotoxic effect of PPII on a specific cell line and to establish the half-maximal inhibitory concentration (IC50) for use in subsequent mechanistic experiments.

-

Methodology (CCK-8/MTT Assay) :

-

Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment : Treat cells with a serial dilution of PPII (e.g., 0, 1, 2.5, 5, 10, 20 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

Reagent Addition : Add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL) to each well and incubate for 1-4 hours at 37°C.

-

Measurement : For CCK-8, measure the absorbance at 450 nm. For MTT, first solubilize the formazan crystals with 150 µL of DMSO, then measure absorbance at 490 nm.

-

Analysis : Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

-

Protocol 2: Quantification of Apoptosis

-

Causality : This protocol directly quantifies the number of cells undergoing apoptosis and confirms the activation of the core apoptotic machinery.

-

Methodology A: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry [21][22]

-

Treatment : Treat cells in 6-well plates with PPII at the determined IC50 concentration for 24 hours.

-

Cell Collection : Collect both adherent and floating cells. Wash with cold PBS.

-

Staining : Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

-

Incubation : Incubate for 15 minutes at room temperature in the dark.

-

Analysis : Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry. Live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+) can be distinguished.

-

-

Methodology B: Western Blot for Apoptotic Markers

-

Lysate Preparation : Treat cells as above, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer : Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation : Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-Cleaved Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-β-actin).

-

Detection : Incubate with an HRP-conjugated secondary antibody for 1 hour and visualize using an ECL detection reagent. Densitometry is used to quantify changes in protein expression.

-

Protocol 3: Monitoring Autophagy and Autophagic Flux

-

Causality : This protocol is essential to not only detect the induction of autophagy but also to measure autophagic flux—the complete process from autophagosome formation to lysosomal degradation. A simple increase in autophagosomes can mean either autophagy induction or a blockage in lysosomal fusion. Measuring flux resolves this ambiguity.

-

Methodology: Western Blot for LC3 and p62 with Lysosomal Inhibition [23]

-

Treatment Design : Create four treatment groups: (1) Vehicle Control, (2) PPII, (3) Chloroquine (CQ, 50 µM) or Bafilomycin A1 (BafA1, 100 nM), (4) PPII + CQ/BafA1. The lysosomal inhibitor is typically added for the final 2-4 hours of the PPII treatment period.

-

Western Blot : Perform Western blotting as described in Protocol 2B.

-

Antibodies : Use primary antibodies against LC3B and p62/SQSTM1.

-

Analysis :

-

An increase in the LC3-II/LC3-I ratio upon PPII treatment indicates autophagosome formation.[24]

-

A decrease in p62 levels suggests its degradation via autophagy.

-

Flux Measurement : A significant further accumulation of LC3-II in the PPII + CQ group compared to the CQ-only group is the definitive indicator of active autophagic flux. If PPII only blocked degradation, there would be no difference between these two groups.

-

-

Caption: Overall Experimental Workflow for Validating PPII's Mechanism.

Quantitative Data Summary

The following table summarizes representative data from studies investigating PPII's effects on various cancer cell lines, illustrating the typical quantitative results obtained from the described protocols.

| Cell Line | Assay | Parameter | Result (vs. Control) | Reference |

| HCT116 (Colorectal) | Cell Viability | IC50 (48h) | ~2.5 µM | [1][12] |

| A549 (NSCLC) | Cell Viability | IC50 (24h) | 8.26 µM | [3][13] |

| H1299 (NSCLC) | Cell Viability | IC50 (24h) | 2.86 µM | [3][13] |

| A549 (NSCLC) | Western Blot | Bax/Bcl-2 Ratio | Increased | [3] |

| H1299 (NSCLC) | Western Blot | Cleaved Caspase-3 | Increased | [3] |

| A549 (NSCLC) | Western Blot | p-mTOR | Decreased | [3][13] |

| HCT116 (Colorectal) | Western Blot | p-Akt / p-mTOR | Decreased | [1][12] |

| A549 (NSCLC) | Western Blot | LC3-II / LC3-I Ratio | Increased | [2][3] |

| H1299 (NSCLC) | Western Blot | p62 | Decreased | [2][3] |

Conclusion and Future Directions

This compound is a potent natural compound that induces cancer cell death through the coordinated activation of apoptosis and autophagy. Its primary mechanism involves the suppression of the critical PI3K/Akt/mTOR signaling pathway, which simultaneously removes pro-survival signals and lifts the master brake on autophagy initiation. The induction of ROS further pushes the cell towards mitochondrial-mediated apoptosis.

The most significant finding for drug development is the predominantly protective role of autophagy in response to PPII in many cancers. This presents a clear therapeutic hypothesis: combining PPII with clinically approved autophagy inhibitors (e.g., hydroxychloroquine) could synergistically enhance its anti-cancer efficacy and overcome potential resistance mechanisms.

Future research should focus on:

-

In Vivo Efficacy : Validating these mechanisms and the efficacy of combination therapies in preclinical animal models.

-

Target Specificity : Identifying the direct molecular binding target(s) of PPII to better understand its potent effects on upstream signaling.

-

Context Dependency : Further exploring why autophagy is protective in some cancer types but may contribute to cell death in others.

By continuing to unravel the complex cellular responses to this compound, the scientific community can pave the way for its successful translation into a novel and effective oncologic therapy.

References

- Current time information in CN. (n.d.). Google.

- Interaction between PI3K/AKT and mTOR in apoptosis regulation - Consensus. (n.d.). Google Vertex AI Search.

-

Li, J.-K., Sun, H.-T., Jiang, X.-L., Chen, Y.-F., Zhang, Z., Wang, Y., Chen, W.-Q., Zhang, Z., Sze, S. C. W., Zhu, P.-L., & Yung, K. K. L. (2020). Polyphyllin II Induces Protective Autophagy and Apoptosis via Inhibiting PI3K/AKT/mTOR and STAT3 Signaling in Colorectal Cancer Cells. International Journal of Molecular Sciences, 21(23), 9156. MDPI. Retrieved January 15, 2026, from [Link]

-

Li, J.-K., Sun, H.-T., Jiang, X.-L., Chen, Y.-F., Zhang, Z., Wang, Y., Chen, W.-Q., Zhang, Z., Sze, S. C. W., Zhu, P.-L., & Yung, K. K. L. (2020). Polyphyllin II Induces Protective Autophagy and Apoptosis via Inhibiting PI3K/AKT/mTOR and STAT3 Signaling in Colorectal Cancer Cells. International Journal of Molecular Sciences, 21(23), 9156. National Institutes of Health. Retrieved January 15, 2026, from [Link]

-

Tew, B., & Pervaiz, S. (2024). PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. Cancers, 16(11), 2049. PMC - PubMed Central. Retrieved January 15, 2026, from [Link]

-

Kim, J. H., & Lee, J. (2023). Crosstalk between endoplasmic reticulum stress response and autophagy in human diseases. Archives of Pharmacal Research, 46(11), 931–945. Taylor & Francis Online. Retrieved January 15, 2026, from [Link]

-

Promotion of Ros-mediated Bax/Cyt-c apoptosis by polyphyllin II leads to suppress growth and aggression of glioma cells. (2022). Cancer Management and Research. Retrieved January 15, 2026, from [Link]

-

The crosstalk between ER stress and autophagy. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

PI3K/AKT/mTOR pathway. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

-

Li, J., Sun, H., Jiang, X., Chen, Y., Zhang, Z., Wang, Y., Chen, W., Zhang, Z., Sze, S., Zhu, P., & Yung, K. (2020). Polyphyllin II Induces Protective Autophagy and Apoptosis via Inhibiting PI3K/AKT/mTOR and STAT3 Signaling in Colorectal Cancer Cells. Semantic Scholar. Retrieved January 15, 2026, from [Link]

-

Jiao, Y., Xin, M., Xu, J., Xiang, X., Li, X., Jiang, J., & Jia, X. (2022). Polyphyllin II induced apoptosis of NSCLC cells by inhibiting autophagy through the mTOR pathway. Pharmaceutical Biology, 60(1), 1781–1789. PMC - PubMed Central. Retrieved January 15, 2026, from [Link]

-

Jiao, Y., Xin, M., Xu, J., Xiang, X., Li, X., Jiang, J., & Jia, X. (2022). Polyphyllin II induced apoptosis of NSCLC cells by inhibiting autophagy through the mTOR pathway. Pharmaceutical Biology, 60(1), 1781–1789. Taylor & Francis Online. Retrieved January 15, 2026, from [Link]

-

Jiao, Y., Xin, M., Xu, J., Xiang, X., Li, X., Jiang, J., & Jia, X. (2022). Polyphyllin II induced apoptosis of NSCLC cells by inhibiting autophagy through the mTOR pathway. Pharmaceutical Biology, 60(1), 1781–1789. PubMed. Retrieved January 15, 2026, from [Link]

-

Roles of endoplasmic reticulum stress and autophagy on H2O2-induced oxidative stress injury in HepG2 cells. (2016). International Journal of Molecular Medicine, 37(4), 931–938. PMC - NIH. Retrieved January 15, 2026, from [Link]

-